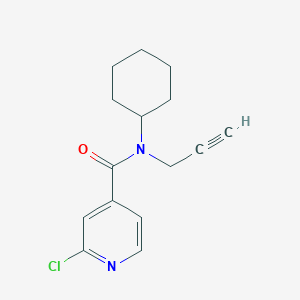
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, also known as CCPA, is a potent and selective adenosine A1 receptor agonist. CCPA has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation.
Wirkmechanismus
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide acts as a selective adenosine A1 receptor agonist, binding to and activating the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed throughout the body, including in the brain, heart, and immune system. Activation of adenosine A1 receptors leads to a variety of physiological and biochemical effects, including the modulation of neurotransmitter release, inhibition of inflammation, and regulation of cardiovascular function.
Biochemische Und Physiologische Effekte
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, including reducing ischemic injury and improving myocardial function. In the immune system, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects, including reducing the production of pro-inflammatory cytokines. In the brain, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to modulate dopamine release, which may have implications for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several advantages for use in lab experiments. It is a highly selective adenosine A1 receptor agonist, which allows for the specific activation of adenosine A1 receptors without affecting other adenosine receptor subtypes. Additionally, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in lab experiments. For example, 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide may have off-target effects at high concentrations, and its effects may be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research involving 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another area of interest is the potential therapeutic applications of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, such as in the treatment of cardiovascular disease or Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, as well as its potential limitations and off-target effects.
Synthesemethoden
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloropyridine-4-carboxylic acid with cyclohexylamine, followed by the reaction with propargyl bromide. The final step involves the reaction of the intermediate with triethylamine and chloroform to obtain 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor activation. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to have cardioprotective effects, anti-inflammatory effects, and neuroprotective effects. 2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has also been used to study the role of adenosine A1 receptors in sleep regulation and in the modulation of dopamine release in the brain.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-N-prop-2-ynylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-10-18(13-6-4-3-5-7-13)15(19)12-8-9-17-14(16)11-12/h1,8-9,11,13H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBPTPJYSSDSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)
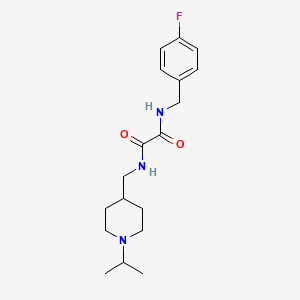
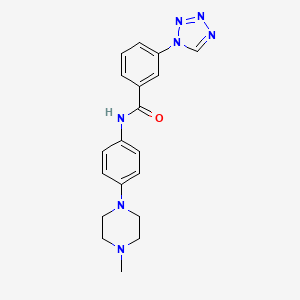
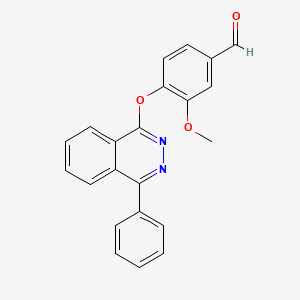
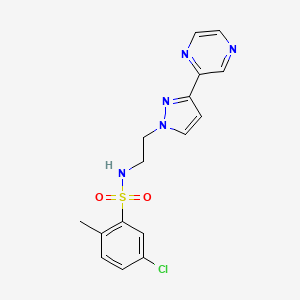
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
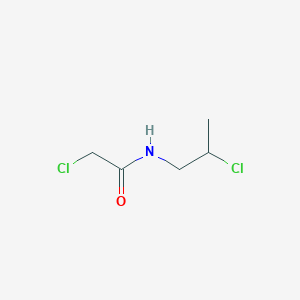
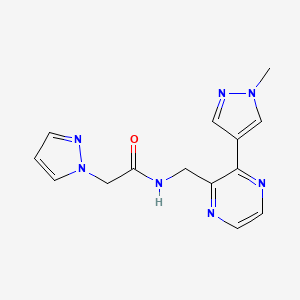
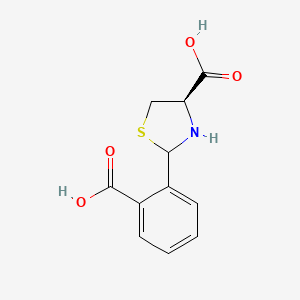
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2947318.png)
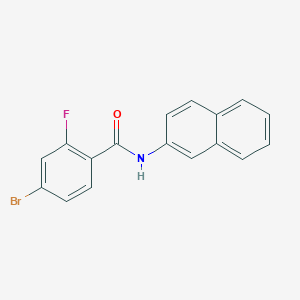
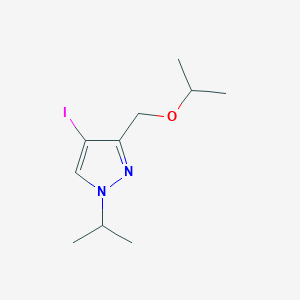
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)